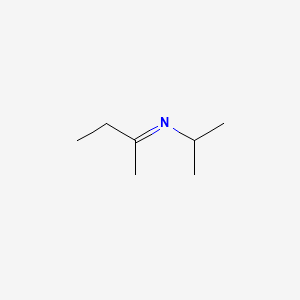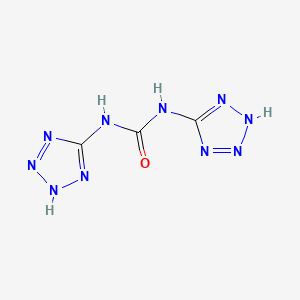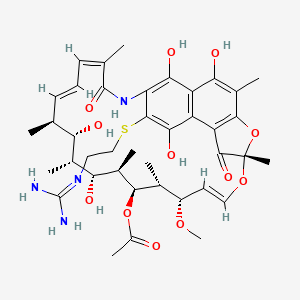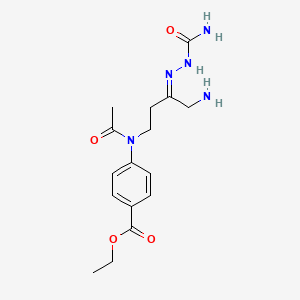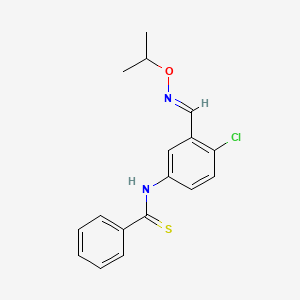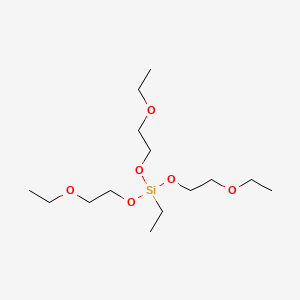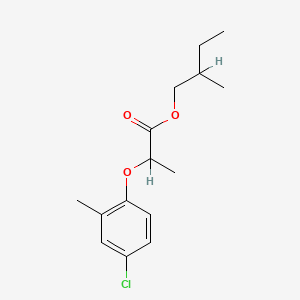
2,2-Dipropyl-1,3,2-thiazagermolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dipropyl-1,3,2-thiazagermolidine is an organogermanium compound with the molecular formula C8H19GeNS It is a member of the thiazagermolidine family, characterized by the presence of germanium and sulfur atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a suitable thioamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
GeCl4+R2C=NSH→C8H19GeNS+HCl
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of germanium oxides and sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding germanium hydrides.
Substitution: The compound can participate in substitution reactions where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products:
Oxidation: Germanium dioxide and sulfoxides.
Reduction: Germanium hydrides.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2,2-Dipropyl-1,3,2-thiazagermolidine has found applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the development of new materials, including semiconductors and polymers, due to its unique electronic properties.
作用機序
The mechanism of action of 2,2-Dipropyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include modulation of signal transduction and inhibition of specific metabolic processes.
類似化合物との比較
- 2,2-Dimethyl-1,3,2-thiazagermolidine
- 2,2-Diethyl-1,3,2-thiazagermolidine
- 2,2-Dibutyl-1,3,2-thiazagermolidine
Comparison: 2,2-Dipropyl-1,3,2-thiazagermolidine is unique due to its specific alkyl group (propyl) attached to the thiazagermolidine ring. This structural variation imparts distinct chemical and physical properties, such as different reactivity and solubility, compared to its analogs with methyl, ethyl, or butyl groups.
特性
CAS番号 |
84260-29-7 |
|---|---|
分子式 |
C8H19GeNS |
分子量 |
233.94 g/mol |
IUPAC名 |
2,2-dipropyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C8H19GeNS/c1-3-5-9(6-4-2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
InChIキー |
PRXRZGMOJBVEEI-UHFFFAOYSA-N |
正規SMILES |
CCC[Ge]1(NCCS1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)

![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
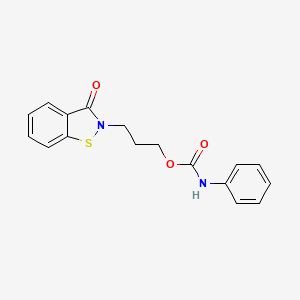
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
